1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole
CAS No.: 2091214-85-4
Cat. No.: VC3160982
Molecular Formula: C11H13ClN2S
Molecular Weight: 240.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2091214-85-4 |
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Molecular Formula | C11H13ClN2S |
Molecular Weight | 240.75 g/mol |
IUPAC Name | 1-(chloromethyl)-5-propan-2-yl-3-thiophen-2-ylpyrazole |
Standard InChI | InChI=1S/C11H13ClN2S/c1-8(2)10-6-9(13-14(10)7-12)11-4-3-5-15-11/h3-6,8H,7H2,1-2H3 |
Standard InChI Key | ZTVZMVQQMHSHFY-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=NN1CCl)C2=CC=CS2 |
Canonical SMILES | CC(C)C1=CC(=NN1CCl)C2=CC=CS2 |
Introduction
Structural Identification and Properties
The compound 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic organic molecule featuring a pyrazole core with three distinct functional groups attached. The pyrazole scaffold serves as a fundamental building block in medicinal chemistry, with its derivatives demonstrating diverse biological activities.
Basic Identification Data
5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole is identified by the CAS registry number 2092666-66-3. This unique identifier allows researchers to track and reference the compound across scientific databases and literature. The compound belongs to the broader class of substituted pyrazoles, which have gained significant attention in pharmaceutical research due to their versatile biological activities.
Physicochemical Properties
The physical and chemical properties of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole are critical for understanding its behavior in various applications. The molecule has a molecular weight of 240.75 g/mol and a molecular formula of C11H13ClN2S. These properties influence its solubility, reactivity, and potential interactions with biological systems.
The compound's structure features three key components: a chloromethyl group at position 5, an isopropyl group attached to the nitrogen at position 1, and a thiophen-2-yl moiety at position 3 of the pyrazole ring. This unique arrangement of substituents contributes to its specific chemical behavior and potential biological activities.
Structural Identifiers
For precise identification and database referencing, several structural identifiers are associated with this compound:
Identifier Type | Value |
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IUPAC Name | 5-(chloromethyl)-1-propan-2-yl-3-thiophen-2-ylpyrazole |
Standard InChI | InChI=1S/C11H13ClN2S/c1-8(2)14-9(7-12)6-10(13-14)11-4-3-5-15-11/h3-6,8H,7H2,1-2H3 |
Standard InChIKey | KXVBWVKAWXIEEN-UHFFFAOYSA-N |
SMILES | CC(C)N1C(=CC(=N1)C2=CC=CS2)CCl |
Canonical SMILES | CC(C)N1C(=CC(=N1)C2=CC=CS2)CCl |
PubChem Compound ID | 121211068 |
These identifiers facilitate cross-referencing in chemical databases and ensure accurate communication about the compound in scientific literature.
Biological and Pharmaceutical Applications
While specific data on the biological activity of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole is limited in the available literature, the broader class of pyrazole derivatives has demonstrated significant biological potential worthy of consideration.
Structure-Activity Relationships
The biological activity of pyrazole derivatives is strongly influenced by the nature and position of substituents on the pyrazole ring. In the case of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole, several structural features may contribute to potential biological activities:
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The thiophen-2-yl group at position 3 may enhance interactions with specific biological targets through π-π stacking or hydrogen bonding .
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The chloromethyl group at position 5 introduces reactivity that could be exploited in covalent inhibition strategies.
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The isopropyl group at position 1 may influence the compound's lipophilicity and membrane permeability.
These structural features collectively determine the compound's pharmacokinetic and pharmacodynamic properties, potentially influencing its therapeutic applications.
Analytical Characterization Techniques
The comprehensive characterization of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole requires the application of various analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of atoms within the molecule. For pyrazole derivatives similar to our compound of interest, characteristic signals in the 1H-NMR spectrum typically include the pyrazole ring proton, appearing as a singlet around 6-7 ppm . The methylene protons of the chloromethyl group would likely appear as a singlet around 4-5 ppm, while the isopropyl group would show a characteristic doublet for the methyl groups and a septet for the methine proton .
In 13C-NMR analysis, pyrazoline derivatives often show characteristic shifts around 14.41, 43.32, and 52.58 ppm for the carbon atoms in the pyrazoline ring, confirming the presence of the adjacent -CH-CH2- moiety . Similar patterns might be observed for our compound of interest, with appropriate adjustments for the specific substitution pattern.
Mass Spectrometry
Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of organic compounds. For 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole, the molecular ion peak would be expected at m/z 240.75, corresponding to its molecular weight. Additional fragmentation peaks might include the loss of the chloromethyl group or cleavage at various positions of the pyrazole ring .
Infrared Spectroscopy
Infrared (IR) spectroscopy can provide information about the functional groups present in the compound. For pyrazole derivatives, characteristic absorption bands include those associated with C=N stretching (around 1588 cm-1) and other vibrations specific to the pyrazole ring . The presence of the thiophene ring would contribute additional characteristic absorptions to the IR spectrum.
Research Status and Future Directions
Synthetic Methodology Development
The synthesis of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole presents opportunities for developing and refining synthetic methodologies. Recent advances in heterocyclic chemistry, such as one-pot procedures and green chemistry approaches, could be applied to develop more efficient and environmentally friendly synthetic routes for this compound and related derivatives .
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